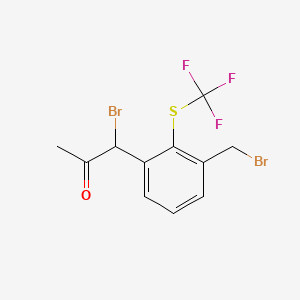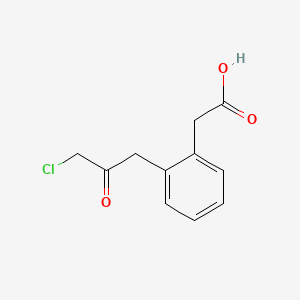
(R,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chloropyridine moiety linked to a sulfinamide group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary, with common choices being dichloromethane or tetrahydrofuran. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(R,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often performed in ether solvents.
Substitution: Amines or thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(R,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (R,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfinamide group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (R,E)-N-((5-Bromopyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((5-Fluoropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((5-Methylpyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, setting it apart from its analogs.
Propiedades
Fórmula molecular |
C10H13ClN2OS |
|---|---|
Peso molecular |
244.74 g/mol |
Nombre IUPAC |
(R)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-9-5-4-8(11)6-12-9/h4-7H,1-3H3/t15-/m1/s1 |
Clave InChI |
KUCQUPHAVIWWPZ-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)[S@@](=O)N=CC1=NC=C(C=C1)Cl |
SMILES canónico |
CC(C)(C)S(=O)N=CC1=NC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


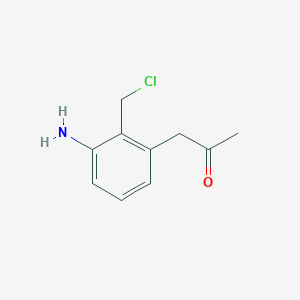
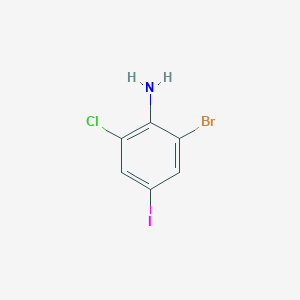
![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)
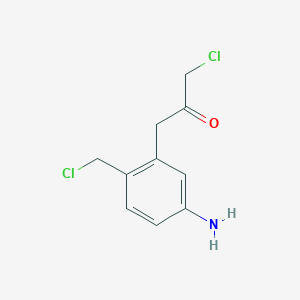

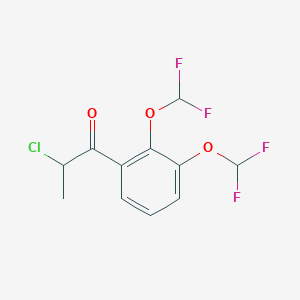

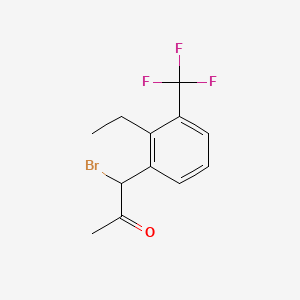
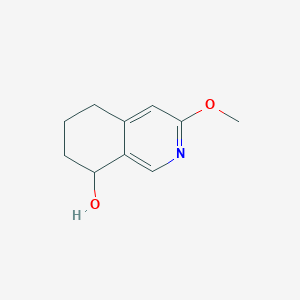
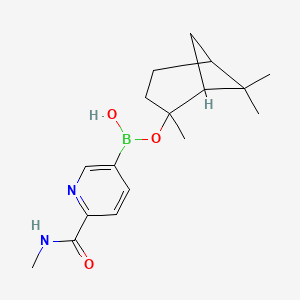
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)

